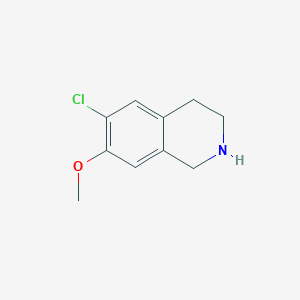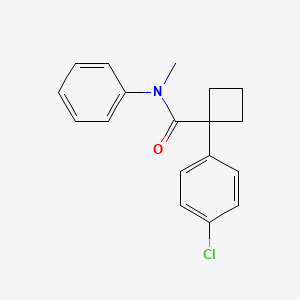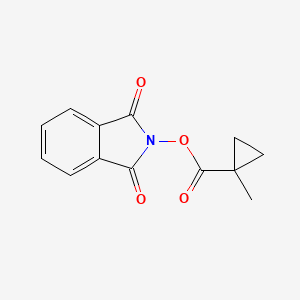
(1,3-dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate is a chemical compound with a unique structure that combines a phthalimide moiety with a cyclopropane carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a cyclopropane carboxylate derivative under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts or reagents like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the phthalimide moiety can be targeted.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1,3-dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. The phthalimide moiety is known for its biological activity, and the cyclopropane ring can enhance the stability and bioavailability of drug candidates. Researchers are exploring its use in the development of anti-inflammatory, anticancer, and antimicrobial agents .
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it a versatile intermediate in the synthesis of polymers, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The cyclopropane ring can enhance the compound’s binding affinity and stability, leading to more effective biological activity. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(1,3-Dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate: This compound features a fluorine atom on the cyclopropane ring, which can influence its reactivity and biological activity.
(1,3-Dioxoisoindol-2-yl) 2-methylcyclopropane-1-carboxylate: Similar to the target compound but with a methyl group on the cyclopropane ring, affecting its steric and electronic properties.
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: This compound has a hydroxyl group, which can participate in hydrogen bonding and other interactions.
Uniqueness
(1,3-Dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate is unique due to its specific combination of a phthalimide moiety and a cyclopropane carboxylate group. This structure provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications. Its potential for diverse chemical transformations and biological activities sets it apart from similar compounds .
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-13(6-7-13)12(17)18-14-10(15)8-4-2-3-5-9(8)11(14)16/h2-5H,6-7H2,1H3 |
InChI Key |
VIPSRDJOEPQYAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


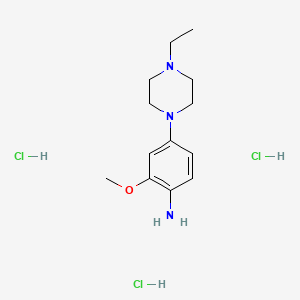
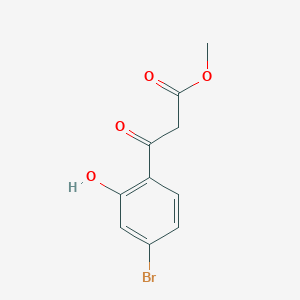
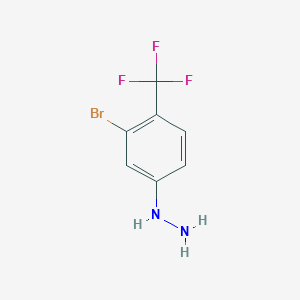
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylicacid](/img/structure/B13576562.png)
![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)
![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
![1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13576582.png)
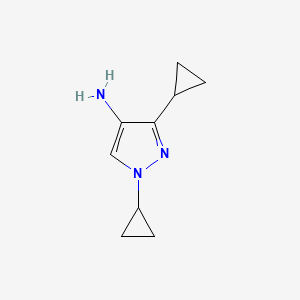
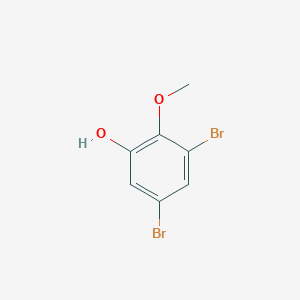
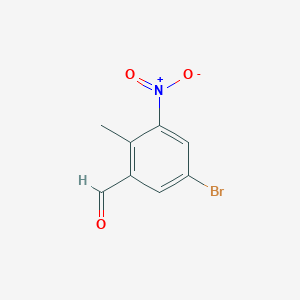
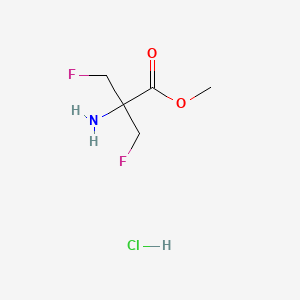
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B13576622.png)
